molecular formula C6H5BrN4O B14467287 6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile CAS No. 65659-60-1

6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile

Cat. No.: B14467287
CAS No.: 65659-60-1
M. Wt: 229.03 g/mol
InChI Key: CIRZVOLJJQUXBN-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile is a complex organic compound with a unique structure that includes a bromomethyl group, a hydroxy group, an imino group, and a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile typically involves multi-step reactions. One common method includes the bromomethylation of a precursor compound using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group . This method is efficient and minimizes the generation of toxic byproducts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and imino groups may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

65659-60-1

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

6-(bromomethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile

InChI

InChI=1S/C6H5BrN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2

InChI Key

CIRZVOLJJQUXBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N)N1O)C#N)CBr

Origin of Product

United States

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